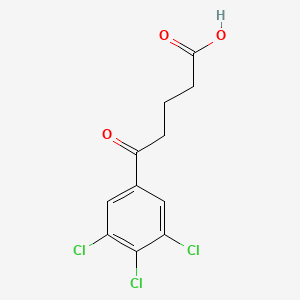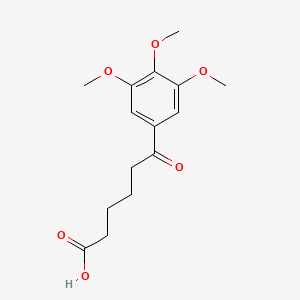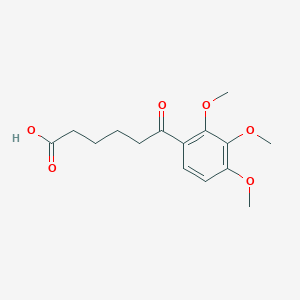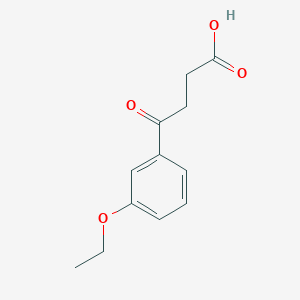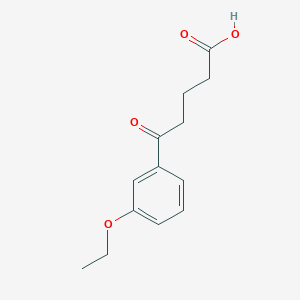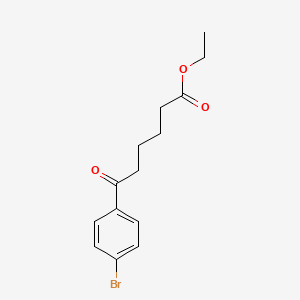
Ethyl 6-(4-bromophenyl)-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reactions that occur during the process.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used in this analysis.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes properties such as the compound’s melting point, boiling point, solubility, and spectral data.Applications De Recherche Scientifique
Crystal and Molecular Structure Studies
- Structural Analysis : Compounds related to Ethyl 6-(4-bromophenyl)-6-oxohexanoate have been studied for their crystal and molecular structures. For instance, the crystal and molecular structures of ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate were reported, providing insights into the stability of crystal packing influenced by intermolecular interactions (Kaur et al., 2012).
Synthetic Applications in Heterocyclic Chemistry
- Cyclisation onto Azoles : Aryl radical building blocks, including 2-(2-Bromophenyl)ethyl groups, have been used in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles, which can have various applications in medicinal chemistry (Allin et al., 2005).
- Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds using similar chemical structures. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from a related compound was detailed, showing potential for creating new chemical entities (Sapnakumari et al., 2014).
Synthesis and Antimicrobial Activity
- Antimicrobial Compounds : The synthesis and antimicrobial activity of various thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from a compound similar to Ethyl 6-(4-bromophenyl)-6-oxohexanoate was studied, revealing potential in creating antibacterial agents (Gad-Elkareem et al., 2011).
Application in Polymer Synthesis
- Synthesis of Block Copolymers : Novel asymmetric difunctional initiators, including derivatives of Ethyl 6-(4-bromophenyl)-6-oxohexanoate, were synthesized and used in the preparation of block copolymers via atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), indicating its role in advanced polymer chemistry (Tunca et al., 2001).
Nonlinear Optical Properties
- Optical Properties : The nonlinear optical properties of certain cyclohexenone carboxylate derivatives, which are structurally related to Ethyl 6-(4-bromophenyl)-6-oxohexanoate, were studied. These compounds exhibited properties that make them suitable for use as organic saturable absorbers (Rashmi et al., 2021).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of these categories might have little or no information available. If you have a different compound or a more specific question about this one, feel free to ask!
Propriétés
IUPAC Name |
ethyl 6-(4-bromophenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAUTCKEBKXFEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645508 |
Source


|
| Record name | Ethyl 6-(4-bromophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-bromophenyl)-6-oxohexanoate | |
CAS RN |
412022-61-8 |
Source


|
| Record name | Ethyl 6-(4-bromophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

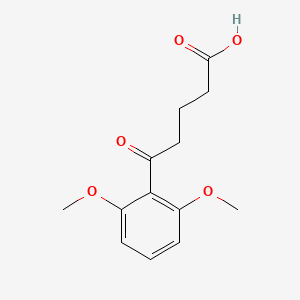
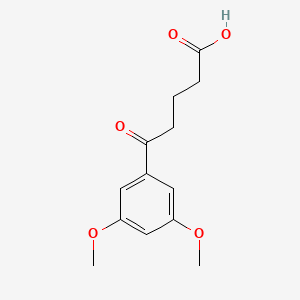
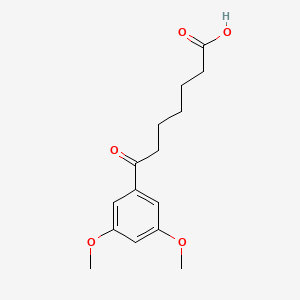

![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)
![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)
![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)

